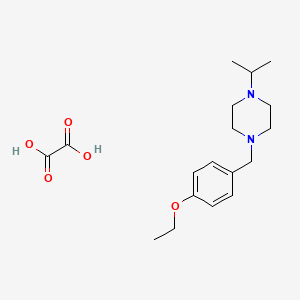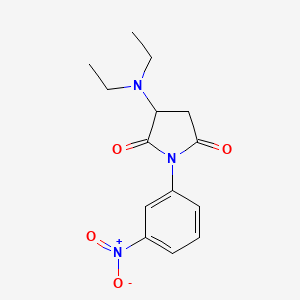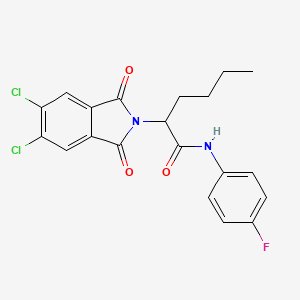![molecular formula C22H26N2O3 B3943137 N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N'-(4-phenylbutan-2-YL)ethanediamide](/img/structure/B3943137.png)
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N'-(4-phenylbutan-2-YL)ethanediamide
Übersicht
Beschreibung
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide is an organic compound with a complex structure that includes a benzopyran ring and a phenylbutanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide typically involves multiple steps. One common method starts with the preparation of 3,4-dihydro-1H-2-benzopyran, which can be synthesized by hydrogenation of benzopyran in the presence of a catalyst such as palladium on carbon under high pressure and temperature . The next step involves the reaction of 3,4-dihydro-1H-2-benzopyran with an appropriate alkylating agent to introduce the benzopyran moiety. Finally, the compound is coupled with 4-phenylbutan-2-ylamine under suitable conditions to form the desired ethanediamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-1H-2-benzopyran: A precursor in the synthesis of the compound.
4-Phenylbutan-2-ylamine: Another precursor used in the synthesis.
Isochroman: A structurally related compound with similar chemical properties.
Uniqueness
N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N’-(4-phenylbutan-2-YL)ethanediamide is unique due to its specific combination of the benzopyran and phenylbutanamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16(11-12-17-7-3-2-4-8-17)24-22(26)21(25)23-15-20-19-10-6-5-9-18(19)13-14-27-20/h2-10,16,20H,11-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCDKSJSYJVGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2C3=CC=CC=C3CCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-methylpyridin-4-yl)-N'-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3943057.png)
![methyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3943059.png)

![3-acetyl-1-(4-methoxyphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3943089.png)
![1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid](/img/structure/B3943094.png)

![4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide](/img/structure/B3943112.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]ethanamine](/img/structure/B3943135.png)

![2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one](/img/structure/B3943145.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3943150.png)
![3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one](/img/structure/B3943154.png)
![methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3943161.png)
